Cyanuric acid-13C3 is a stable isotope-labeled reference material featuring a fully 13C-substituted triazine ring, delivering a precise +3 Da mass shift relative to its unlabeled counterpart. With a typical isotopic purity of ≥99 atom % 13C and chemical purity of ≥97%, it is explicitly procured as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The compound is essential for correcting severe matrix effects, ion suppression, and extraction losses encountered during the trace-level analysis of cyanuric acid in complex food, environmental, and biological matrices. Its locked carbon-13 backbone provides absolute label stability in protic solvents, making it a critical consumable for high-throughput regulatory compliance laboratories .
Generic substitution with unlabeled cyanuric acid for external calibration frequently fails in quantitative mass spectrometry due to unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source, particularly when analyzing protein-rich matrices like dairy or pet food. This matrix interference can skew quantification by over 50%, leading to false regulatory violations. Furthermore, attempting to substitute with theoretically cheaper deuterated analogs is analytically unviable; cyanuric acid undergoes rapid tautomerization, and its exchangeable N-H/O-H protons readily undergo H/D exchange with standard aqueous or methanolic mobile phases. This mass scrambling destroys the required mass shift. Only a backbone-labeled standard like cyanuric acid-13C3 ensures a stable, non-exchangeable mass delta that perfectly co-elutes with the target analyte to normalize matrix variations[1].
In quantitative LC-MS/MS analysis of complex matrices (e.g., salmon, whey powder, and pet food), the use of cyanuric acid-13C3 as an internal standard normalizes extraction losses and electrospray ionization (ESI) suppression. Studies demonstrate that isotope dilution utilizing the 13C3 standard yields consistent recovery rates of 85% to 107% with relative standard deviations (RSD) below 10%, even at trace spiking levels of 1.0 to 100 mg/kg [1]. In contrast, external calibration using unlabeled cyanuric acid without an internal standard is highly vulnerable to matrix effects, frequently resulting in uncorrected signal suppression that skews quantitative accuracy outside acceptable regulatory thresholds.
| Evidence Dimension | Analytical Recovery Rate in Complex Matrices |
| Target Compound Data | 85% - 107% recovery (RSD < 10%) |
| Comparator Or Baseline | Unlabeled external calibration (highly variable, uncorrected suppression often <60% recovery) |
| Quantified Difference | Restoration of quantitative accuracy to within 85-107% regulatory limits |
| Conditions | LC-MS/MS (ESI negative mode) analysis of protein-rich matrices |
Procurement of the 13C3 standard is mandatory for laboratories requiring validated, reproducible recovery data to meet FDA and EFSA food safety testing guidelines.
Cyanuric acid-13C3 provides a +3 Da mass shift, generating a primary precursor ion at m/z 131 in negative ESI, compared to m/z 128 for unlabeled cyanuric acid [1]. During collision-induced dissociation, the 13C3 standard yields specific product ions (e.g., m/z 131 -> 43 or 87) that are distinctly resolved from the unlabeled transitions (m/z 128 -> 42 or 85). Because the natural abundance of 13C is approximately 1.1%, the M+3 mass shift completely bypasses the natural M+1 and M+2 isotopic envelope of the endogenous analyte. This +3 Da separation prevents cross-talk and false positive integration, which is a common failure point when using M+1 or M+2 labeled standards in high-concentration samples.
| Evidence Dimension | Precursor and Product Ion Mass (Negative ESI) |
| Target Compound Data | Precursor m/z 131; Product m/z 43 / 87 |
| Comparator Or Baseline | Unlabeled cyanuric acid (Precursor m/z 128; Product m/z 42 / 85) |
| Quantified Difference | +3 Da mass shift with zero isotopic overlap |
| Conditions | Triple quadrupole LC-MS/MS (SRM/MRM mode) |
A clean +3 Da mass shift ensures zero signal interference between the analyte and the internal standard, enabling accurate quantification down to limits of quantification (LOQ) of 0.05 mg/kg.
The synthesis of cyanuric acid-13C3 incorporates the heavy isotopes directly into the carbon backbone of the triazine ring. This structural integration results in near 100% label retention without mass scrambling when exposed to protic solvents like water and methanol[1]. Conversely, deuterated standards (if synthesized by exchanging the hydroxyl/amine protons) undergo rapid hydrogen-deuterium (H/D) exchange when mixed with standard reversed-phase or HILIC mobile phases, leading to a complete loss of the required mass shift before the analyte reaches the detector. The absolute stability of the 13C3 backbone allows laboratories to utilize standard, cost-effective LC solvent systems without compromising the internal standard's integrity.
| Evidence Dimension | Label Retention in Protic Solvents |
| Target Compound Data | 100% label retention (stable 13C backbone) |
| Comparator Or Baseline | Deuterated analogs (rapid H/D exchange, >90% label loss in aqueous media) |
| Quantified Difference | Complete preservation of the +3 Da mass shift during LC separation |
| Conditions | Aqueous/methanolic mobile phases in LC-MS or HILIC systems |
Eliminates the need for specialized, aprotic solvent systems or complex derivatization steps, ensuring seamless integration into mainstream high-throughput laboratory workflows.
Cyanuric acid-13C3 is the standard of choice for quantifying melamine and cyanuric acid co-contamination in dairy products, infant formula, and pet food. Its ability to correct for severe matrix suppression in protein-rich samples ensures compliance with FDA and EFSA maximum residue limits (e.g., 1.0 to 2.5 mg/kg) [1].
Used as an internal standard for tracking the degradation products of triazine herbicides (such as atrazine and simazine) in soil and drinking water. The stable 13C3 backbone allows for accurate trace-level quantification (LOQs < 0.1 µg/L) despite the complex organic matter present in environmental extracts[2].
Essential for the pharmacokinetic and toxicological profiling of melamine-cyanurate crystal formation in renal tissues. The +3 Da mass shift provides the precise signal resolution required to quantify cyanuric acid in urine and blood serum without interference from endogenous isobaric compounds [3].